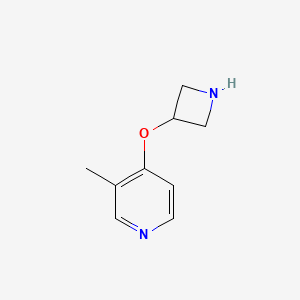

4-(Azetidin-3-yloxy)-3-methylpyridine

Beschreibung

Eigenschaften

Molekularformel |

C9H12N2O |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

4-(azetidin-3-yloxy)-3-methylpyridine |

InChI |

InChI=1S/C9H12N2O/c1-7-4-10-3-2-9(7)12-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 |

InChI-Schlüssel |

GNDBBACKLVGNAU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CN=C1)OC2CNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of Azetidin-3-yloxy Intermediate

Azetidine, a four-membered nitrogen-containing ring, is typically prepared or utilized in a protected form such as N-Boc-azetidine derivatives to facilitate selective reactions. The azetidin-3-ol or its derivatives serve as nucleophiles for ether bond formation.

Coupling with 3-Methylpyridine Derivatives

The attachment of the azetidin-3-yloxy group to the pyridine ring can be achieved through nucleophilic substitution reactions on halogenated 3-methylpyridine precursors (e.g., 4-bromo-3-methylpyridine). Under basic conditions, the azetidin-3-ol attacks the halogenated position to form the ether linkage.

Detailed Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine

- Starting materials : 4-bromo-3-methylpyridine and azetidin-3-ol or its protected derivatives.

- Reaction conditions : Basic medium such as triethylamine or potassium carbonate, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : Typically 50–80°C.

- Catalysts : Palladium catalysts may be employed for cross-coupling reactions to improve yield.

- Outcome : Formation of 4-(azetidin-3-yloxy)-3-methylpyridine via ether bond formation.

Optimization of solvent polarity, temperature, and catalyst loading can significantly enhance reaction efficiency and yield.

Use of Protected Azetidine Derivatives

- Approach : Use of N-Boc-azetidin-3-ol allows for selective reaction and easier purification.

- Deprotection : After coupling, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid treatment).

- Advantages : Improved stereochemical control and purity.

Reaction Pathway Summary Table

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Azetidine ring formation | N-Boc-azetidin-3-one → Horner–Wadsworth–Emmons reaction with DBU | Forms azetidinylidene acetate intermediate |

| 2 | Aza-Michael addition | Reaction with NH-heterocycles | Yields azetidine derivatives |

| 3 | Nucleophilic substitution | 4-bromo-3-methylpyridine + azetidin-3-ol, base, Pd catalyst | Ether bond formation at 4-position |

| 4 | Deprotection | Acidic conditions (e.g., TFA) | Removes Boc protecting group |

Optimization and Analytical Findings

- Solvent choice : DMF often outperforms THF due to better solubilization of reactants.

- Temperature control : Maintaining 60–80°C balances reaction rate and side product formation.

- Catalyst loading : Palladium catalysts enhance coupling efficiency; microwave-assisted synthesis can reduce reaction times.

- Purity monitoring : High-performance liquid chromatography (HPLC) is essential for monitoring intermediate and final product purity.

- Structural modifications : Substituents on the pyridine ring influence reactivity; methyl at 3-position increases steric hindrance, affecting nucleophilic substitution rates.

Literature and Patent Insights

- The synthesis of 3-(azetidin-3-yloxy)-2-methylpyridine, a closely related compound, provides a foundational method involving azetidine ring formation and ether bond creation via nucleophilic substitution.

- Industrial synthesis of 3-methylpyridine, a core component of the target molecule, is well-documented in patents describing high-temperature, high-pressure liquid-phase reactions of formaldehyde, paracetaldehyde, ammonia, and acetic acid in loop reactors.

- Modifications and optimizations in these processes can be extrapolated to the synthesis of 4-(azetidin-3-yloxy)-3-methylpyridine, especially concerning pyridine ring formation and substitution chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azetidin-3-yloxy)-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of 4-(Azetidin-3-yloxy)-3-methylpyridine.

Reduction: Saturated azetidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Azetidin-3-yloxy)-3-methylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of 4-(Azetidin-3-yloxy)-3-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .

Vergleich Mit ähnlichen Verbindungen

A. 4-(4-Chlorophenyl)-5-methyl-3-(4-((3-methylpyridin-2-yl)-methoxy)phenyl)isoxazole (Compound 36)

- Structure : A pyridine derivative with a methoxy-linked 3-methylpyridin-2-yl group and a chlorophenyl-substituted isoxazole.

- Key differences : The bulky isoxazole and extended methoxy chain contrast with the compact azetidine group in 4-(Azetidin-3-yloxy)-3-methylpyridine.

B. 4-(Chloromethyl)-3-methylpyridine hydrochloride

- Structure : Features a chloromethyl group at the 4-position and a methyl group at the 3-position of pyridine.

- Key differences : The chloromethyl group is a reactive intermediate, whereas the azetidinyloxy group introduces steric and electronic modulation.

- Applications : Used as a precursor for synthesizing ether-linked pyridine derivatives in agrochemicals and pharmaceuticals .

2.2 Heterocyclic Moieties in Similar Compounds

A. 3-Methylpyridine (β-Picoline)

- Structure : Pyridine with a methyl group at the 3-position.

- Key differences : Lacks the azetidinyloxy substituent, reducing conformational constraints.

- Applications : Widely used as a precursor for pharmaceuticals, herbicides, and rubber chemicals. Its gas-phase synthesis via acrolein condensation is well-documented .

B. 4-(Azetidin-3-yloxy)pyridine dihydrochloride

- Structure : Similar to the target compound but lacks the 3-methyl group and exists as a dihydrochloride salt.

- Key differences : The absence of the methyl group alters lipophilicity, while the salt form improves aqueous solubility.

- Applications : A lab-grade scaffold for drug discovery, emphasizing its role in optimizing pharmacokinetic properties .

Structural and Functional Analysis

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications/Activities |

|---|---|---|---|

| 4-(Azetidin-3-yloxy)-3-methylpyridine | Azetidin-3-yloxy, 3-methyl | ~179.2 | Medicinal chemistry scaffold |

| 4-(Chloromethyl)-3-methylpyridine HCl | Chloromethyl, 3-methyl | 178.06 | Synthetic intermediate |

| 3-Methylpyridine | 3-methyl | 93.13 | Pharmaceutical/agrochemical precursor |

| 4-(Azetidin-3-yloxy)pyridine dihydrochloride | Azetidin-3-yloxy, no methyl | 223.1 | Lab-scale drug development |

Key Observations :

- The 3-methyl group increases lipophilicity, which may enhance membrane permeability relative to unmethylated analogs like 4-(Azetidin-3-yloxy)pyridine dihydrochloride .

Q & A

Q. Optimization Strategies :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at elevated temps (avoiding decomposition) |

| Catalyst Loading | 2–5 mol% Pd | Balances cost and efficiency |

| Reaction Time | 12–24 h | Ensures complete ring functionalization |

| Data from iterative Design of Experiments (DoE) can refine these parameters . |

Basic: What spectroscopic and analytical methods are recommended for characterizing 4-(Azetidin-3-yloxy)-3-methylpyridine?

Answer:

- 1H/13C NMR : Assign peaks for azetidine (δ 3.5–4.0 ppm, CH₂ groups) and pyridine (δ 7.0–8.5 ppm, aromatic protons). Use DMSO-d6 for solubility .

- HRMS : Confirm molecular ion [M+H]+ (calculated for C₉H₁₃N₂O: 165.1022; observed deviation <2 ppm) .

- FTIR : Identify ether (C-O-C, ~1100 cm⁻¹) and azetidine ring vibrations (N-H bend, ~1600 cm⁻¹) .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phase .

Basic: How can researchers screen the biological activity of 4-(Azetidin-3-yloxy)-3-methylpyridine?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases, using fluorescence-based substrates .

- Cell Viability : MTT assay in cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Target Identification : SPR (Surface Plasmon Resonance) to measure binding affinity to proteins like GPCRs .

Advanced: How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no effect)?

Answer:

- Comparative Assays : Replicate studies under identical conditions (cell line, passage number, serum concentration) to eliminate variability .

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions .

Advanced: What computational strategies are effective for modeling 4-(Azetidin-3-yloxy)-3-methylpyridine’s interactions with biological targets?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., COX-2 for anti-inflammatory activity) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Models : Train on azetidine-pyridine derivatives to correlate substituents (e.g., methyl position) with bioactivity .

Advanced: How to optimize reaction yields for large-scale synthesis while minimizing byproducts?

Answer:

- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. XPhos Pd G3 for improved coupling efficiency .

- Flow Chemistry : Continuous-flow reactors (1–5 mL/min flow rate) enhance mixing and reduce side reactions .

- Byproduct Analysis : LC-MS tracking of intermediates; optimize quenching steps (e.g., rapid cooling) to prevent dimerization .

Advanced: What are the stability profiles of 4-(Azetidin-3-yloxy)-3-methylpyridine under varying storage conditions?

Answer:

- Thermal Stability : TGA/DSC shows decomposition >150°C. Store at –20°C under argon .

- Hydrolytic Sensitivity : Monitor via 1H NMR in D₂O; azetidine ring remains intact at pH 5–7 but degrades in acidic/basic conditions .

- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation after 48 h under UV light; use amber vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.